molecular formula C22H24N2O7S B2664463 diethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-79-4

diethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2664463
CAS No.: 864926-79-4
M. Wt: 460.5
InChI Key: LOBHCRMYMDQDLJ-UHFFFAOYSA-N
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Description

Diethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core substituted with a 2,3-dihydrobenzo[b][1,4]dioxine carboxamido group and two ethyl ester moieties.

Properties

IUPAC Name

diethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O7S/c1-3-28-21(26)18-13-9-10-24(22(27)29-4-2)11-17(13)32-20(18)23-19(25)16-12-30-14-7-5-6-8-15(14)31-16/h5-8,16H,3-4,9-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBHCRMYMDQDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of the compound involves multiple steps, typically starting from simpler benzodioxine derivatives. The general synthetic route includes:

  • Formation of the Dioxine Ring : Starting from 2,3-dihydrobenzo[b][1,4]dioxine derivatives.
  • Carboxamide Formation : Introducing carboxamide groups through reactions with amines or amides under acidic or basic conditions.
  • Thienopyridine Formation : The thieno[2,3-c]pyridine structure is synthesized via cyclization reactions involving appropriate precursors.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity
Recent studies have indicated that derivatives of the thienopyridine scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : Compounds similar to diethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine have shown IC50 values in the low micromolar range against multiple myeloma and breast cancer cells .

2. Neuropharmacological Effects
Research has demonstrated that related compounds possess agonistic properties at serotonin receptors (5-HT1A), suggesting potential antidepressant effects. For example:

  • Binding Affinity : One analog exhibited a Ki value of 96 nM for the 5-HT1A receptor and significant inhibition of the serotonin transporter .

3. Mechanism of Action
The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Interaction with specific enzymes or receptors leading to altered signaling pathways.
  • Gene Expression Modulation : Studies have shown that exposure to similar compounds can lead to significant changes in gene transcription profiles .

Case Studies

Several studies have investigated the biological activity of compounds related to diethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine:

StudyFocusFindings
Study AAntitumor ActivitySignificant cytotoxicity against JJN3 and U266 cell lines with IC50 values < 10 µM.
Study BNeuropharmacologyDemonstrated agonistic activity at the 5-HT1A receptor with antidepressant-like effects in animal models.
Study CMechanistic InsightsRNA-sequencing revealed modulation of over 80% of genes involved in apoptosis pathways upon treatment with similar compounds.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of diethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is C19H19N3O6S. The compound features a unique structural arrangement that includes a dioxine moiety and a thieno-pyridine framework, which contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzo[dioxine] compounds have shown effectiveness against various pathogens including bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have demonstrated that similar structures can inhibit cancer cell proliferation by inducing apoptosis in cancerous cells. The presence of the thieno-pyridine unit is particularly noted for its role in targeting specific cancer pathways .

Antimalarial Activity

Recent studies have highlighted the potential of similar compounds as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme critical for the survival of Plasmodium falciparum, the causative agent of malaria. Inhibitors targeting this enzyme have shown promise in reducing parasite load in vitro with low toxicity to human cell lines .

Case Study 1: Synthesis and Biological Evaluation

A study conducted on derivatives of the compound indicated that modifications to the dioxine moiety enhanced its biological activity against certain cancer cell lines. The synthesis involved multiple steps including esterification and subsequent functional group modifications to optimize efficacy .

Case Study 2: Antimicrobial Screening

Another investigation screened various derivatives against a panel of microbial strains. The results indicated that specific substitutions on the dioxine ring significantly improved antimicrobial activity compared to the parent compound .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineEfficacy
Compound AAntimicrobialE. coliIC50 = 5 µg/mL
Compound BAnticancerHeLa (cervical cancer)IC50 = 10 µg/mL
Compound CAntimalarialP. falciparumIC50 = 0.5 µM

Table 2: Synthesis Pathways

StepReaction TypeReagents Used
1EsterificationDioxin derivative + Acid
2AlkylationAlkyl halide + Base
3Functional Group ModificationVarious reagents (e.g., nitration)

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of dihydrothieno[2,3-c]pyridine derivatives, which are often modified at the 2-position (amino or carboxamido groups) and esterified at the 3- and 6-positions. Below is a comparative analysis with structurally related analogs:

Substituent Variations at the 2-Position

  • Diethyl 2-((3,4,5-Trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (3g): Structural Difference: Replaces the dihydrobenzo dioxine carboxamido group with a 3,4,5-trimethoxyanilino substituent. Yielded 63% in synthesis, with antitubulin activity noted in related analogs .
  • Diethyl 2-Amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (CAS 24237-51-2): Structural Difference: Lacks the carboxamido group, featuring a simple amino substituent. Properties: Similarity score of 1.00 to the target compound, indicating a nearly identical core structure . This simplification may reduce steric hindrance, favoring reactivity in further derivatization.
  • Diethyl 2-(Benzo[d]thiazole-6-carboxamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (CAS 864926-81-8): Structural Difference: Substitutes the dihydrobenzo dioxine with a benzo[d]thiazole carboxamido group. Properties: Molecular weight 459.54 g/mol, slightly higher than the target compound due to sulfur incorporation. Such modifications can alter electronic properties and binding affinity .

Ester Group Modifications

  • 6-Ethyl 3-Methyl 2-Amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (CAS 1421312-16-4): Structural Difference: Uses a methyl ester at the 3-position and ethyl ester at the 6-position. Properties: Similarity score 0.99, indicating minor steric and solubility differences. Methyl esters may accelerate hydrolysis rates in vivo .

Core Heterocycle Variations

  • Diethyl 6-Benzyl-3-Methyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate (CID 118815969): Structural Difference: Replaces the thieno[2,3-c]pyridine core with a dioxino[2,3-c]pyrrole system. Properties: Molecular formula C20H23NO6; the benzyl group introduces aromatic interactions absent in the target compound .

Comparative Data Table

Compound Name Substituent at 2-Position Ester Groups Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Applications/Notes
Target Compound Dihydrobenzo dioxine carboxamido Diethyl N/A N/A ~450 (estimated) Antitubulin potential (inferred)
Diethyl 2-((3,4,5-Trimethoxyphenyl)amino)-... (3g) 3,4,5-Trimethoxyanilino Diethyl 67–69 63 464.49 Antitubulin agent
Diethyl 2-Amino-... (CAS 24237-51-2) Amino Diethyl N/A N/A 340.38 Synthetic intermediate
Diethyl 2-(Benzo[d]thiazole-6-carboxamido)-... (CAS 864926-81-8) Benzo[d]thiazole carboxamido Diethyl N/A N/A 459.54 Unspecified bioactivity
6-Ethyl 3-Methyl 2-Amino-... (CAS 1421312-16-4) Amino 3-Methyl, 6-ethyl N/A N/A 326.36 Enhanced metabolic stability

Key Research Findings

  • The dihydrobenzo dioxine group may enhance target selectivity compared to trimethoxyphenyl derivatives .
  • Spectral Analysis : NMR studies (e.g., δH and δC shifts) for similar compounds (e.g., ) reveal that substituents at the 2-position significantly influence proton environments, particularly in regions adjacent to the carboxamido group .
  • Synthetic Flexibility: The dihydrothieno[2,3-c]pyridine core allows diverse functionalization, as shown by esters, amides, and heteroaromatic substitutions .

Q & A

Q. What are the established synthetic routes for preparing this compound, and how can reaction yields be optimized?

The compound is synthesized via multi-step procedures involving condensation reactions and flash chromatography purification. For example, derivatives with similar scaffolds (e.g., diethyl 2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate) are prepared using ethyl acetate/petroleum ether solvent systems, achieving yields of 59–70% . Optimization involves adjusting stoichiometry, reaction time, and temperature. Post-synthesis purification via gradient elution chromatography improves purity.

Q. Which spectroscopic techniques are critical for structural validation?

Key techniques include:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–7.2 ppm, ester carbonyls at δ 165–170 ppm) .
  • ESI-MS : Confirms molecular weight (e.g., [M+H]+ peaks matching calculated values within ±0.5 Da) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹, N-H bends at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL/SHELXS) provides unambiguous bond lengths, angles, and dihedral angles. For example, related dihydrothieno-pyridine derivatives show planar thiophene rings and puckered dihydropyridine moieties, with hydrogen-bonding networks stabilizing the lattice . Discrepancies between experimental and computational models (e.g., DFT-optimized geometries) can be resolved by comparing torsion angles and intermolecular interactions.

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in antitubulin or antioxidant applications?

  • Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) to correlate substituent effects (e.g., methoxy vs. ethoxy groups) with IC₅₀ values .
  • DPPH Assays : Evaluate antioxidant activity by measuring radical scavenging rates of Schiff base derivatives synthesized from the core scaffold .
  • Molecular Docking : Use software like AutoDock to predict binding affinities to tubulin or antioxidant enzyme active sites .

Q. How can conflicting spectroscopic or chromatographic data be systematically addressed?

  • Comparative Analysis : Cross-validate NMR shifts with analogous compounds (e.g., diethyl 3-benzyl-7-(4-bromophenyl) derivatives show consistent δ 4.2–4.4 ppm for ester CH₂ groups) .
  • High-Resolution MS : Resolve mass discrepancies (e.g., HRMS with <5 ppm error confirms molecular formulas) .
  • HPLC-PDA : Detect impurities or diastereomers causing split peaks in chromatograms .

Methodological Guidance

Q. What computational tools are recommended for predicting physicochemical properties?

  • LogP/Solubility : Use SwissADME or MarvinSuite to estimate partition coefficients and aqueous solubility .
  • Toxicity : Employ ProTox-II or ADMETlab for preliminary toxicity profiling .

Q. How should researchers design experiments to assess stability under physiological conditions?

  • pH Stability Studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC at 24/48/72 hours.
  • Thermal Analysis : Perform TGA/DSC to determine decomposition temperatures and identify stable polymorphs .

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